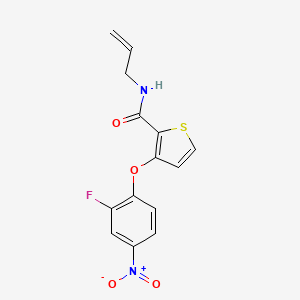

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide

Description

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives

Properties

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(17(19)20)8-10(11)15/h2-5,7-8H,1,6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMCESPQPONPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Method Using Coupling Reagents

Modern synthetic approaches employ coupling agents such as HATU or EDCl/HOBt to directly condense the carboxylic acid with allylamine, bypassing the acid chloride intermediate.

Reaction Conditions

- Carboxylic acid : 3-(2-Fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid (1 eq).

- Coupling agent : HATU (1.2 eq), EDCl (1.5 eq), or DCC (1.5 eq).

- Base : N,N-Diisopropylethylamine (DIPEA, 2 eq) in DMF or DCM.

- Temperature : 25°C, 12–18 hours.

The reaction mixture is quenched with water, and the product is extracted into an organic solvent.

Optimization and Reaction Conditions

Solvent and Base Selection

Temperature and Time

- SNAr : 80–120°C for 12–24 hours.

- Acid chloride formation : Reflux (40–60°C) for 2–4 hours.

- Coupling reactions : Room temperature for 12–18 hours.

Analytical Characterization

The final product is characterized by:

Challenges and Troubleshooting

- Low SNAr yields : Impurities in the phenol or insufficient base. Use freshly distilled DMF and excess K₂CO₃.

- Acid chloride stability : Store under anhydrous conditions to prevent hydrolysis.

- Coupling reagent costs : EDCl/HOBt offers a cost-effective alternative to HATU.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide exhibit potent antimicrobial properties. For instance, derivatives with the nitrophenoxy group have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The presence of the thiophene moiety is believed to enhance this activity, making it a potential lead compound for developing new antitubercular agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Similar thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds containing the thiophene structure have been reported to inhibit cell growth in human tumor cells, indicating potential as anticancer agents . The specific mechanism of action may involve modulation of signaling pathways or direct interaction with molecular targets involved in cell proliferation.

Biochemical Probes

Due to its ability to interact with specific enzymes or receptors, N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide can serve as a biochemical probe in research settings. This application allows scientists to study enzyme activity and cellular processes in greater detail, potentially leading to novel therapeutic strategies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

- N-allyl-3-(2-chloro-4-nitrophenoxy)-2-thiophenecarboxamide

- N-allyl-3-(2-fluoro-4-methoxyphenoxy)-2-thiophenecarboxamide

- N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-furanecarboxamide

Uniqueness

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is unique due to the presence of the fluoro and nitro groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The thiophene ring also imparts unique electronic properties compared to other heterocycles like furan or pyrrole.

Biological Activity

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant research findings.

Chemical Structure and Properties:

- Molecular Formula: C14H11FN2O4S

- Molecular Weight: 322.31 g/mol

- CAS Number: 303152-58-1

- Boiling Point: 459.5 ± 45.0 °C (predicted) .

The synthesis typically involves the cyclization of appropriate precursors to form the thiophene ring and subsequent nucleophilic substitution to introduce the nitrophenoxy group .

Synthesis Overview:

| Step | Description |

|---|---|

| 1 | Formation of the thiophene ring under acidic or basic conditions. |

| 2 | Nucleophilic substitution with 2-fluoro-4-nitrophenol. |

The biological activity of N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Signal Transduction Modulation: It could modulate pathways that affect cell signaling.

These interactions can lead to therapeutic effects, making it a candidate for further pharmacological studies.

3. Biological Activity

Research indicates that compounds similar to N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide exhibit various biological activities:

Antiviral Activity

A study on related compounds showed promising anti-HIV activity, with certain derivatives demonstrating effective inhibition at low concentrations (EC50 values ranging from 0.44 to 4.3 µM) . This suggests potential applications in antiviral therapies.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Analogous compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiviral Efficacy

In a comparative study, derivatives of thiophenecarboxamides were tested against HIV strains, revealing that modifications in the chemical structure significantly impacted their antiviral potency .

Table of Related Compounds and Their Activities

| Compound Name | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-HIV | 0.44 | |

| Compound B | Anti-cancer | 1.0 | |

| N-Allyl Compound | Antiviral | TBD | Current Study |

5. Conclusion

N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide represents a promising candidate for further research due to its potential biological activities, especially in antiviral and anticancer applications. Its unique chemical structure facilitates interactions with biological targets, warranting extensive pharmacological investigation.

Future studies should focus on elucidating its precise mechanisms of action and optimizing its efficacy through structural modifications. The integration of in vitro and in vivo studies will be crucial for assessing its therapeutic potential comprehensively.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a thiophenecarboxylic acid derivative with a substituted aniline. A common approach is refluxing equimolar quantities of 2-thiophenecarbonyl chloride and a nitro-substituted aniline precursor in acetonitrile (ACN) for 1–2 hours . Optimization may include:

- Solvent selection : ACN or dichloromethane (DCM) for improved solubility of aromatic intermediates.

- Catalyst use : Triethylamine (TEA) to neutralize HCl byproducts and accelerate amide bond formation.

- Temperature control : Reflux at 80–85°C to balance reaction rate and byproduct minimization.

Post-synthesis, crystallization from ACN or ethanol yields pure crystals for structural validation .

Q. Q2. How is the structural conformation of N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide validated, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Resolves dihedral angles between the thiophene and benzene rings (e.g., 8.5–13.5° for analogous compounds), confirming spatial orientation .

- NMR spectroscopy : and NMR identify substituent effects (e.g., fluorine’s deshielding impact on adjacent protons).

- FTIR : Confirms amide C=O stretching (~1650 cm) and nitro group vibrations (~1520 cm) .

Advanced Research Questions

Q. Q3. What mechanisms underlie the biological activity of phenylthiophenecarboxamide derivatives, and how can structure-activity relationships (SARs) guide optimization?

Methodological Answer: Phenylthiophenecarboxamides act as olfactory receptor (Orco) antagonists in insects, disrupting chemosensory signaling . Key SAR considerations:

- Nitro group placement : Ortho-substitution (e.g., 2-nitro) enhances steric hindrance, affecting receptor binding.

- Fluorine substitution : Electron-withdrawing groups (e.g., 2-fluoro) stabilize aryl-thiophene conjugation, improving binding affinity.

- Allyl chain flexibility : Modifies steric bulk and hydrophobicity, influencing membrane permeability .

Experimental design: Use heterologous expression systems (e.g., Xenopus oocytes) to measure IC values and compare ligand efficacy across insect species .

Q. Q4. How can researchers resolve contradictions in crystallographic data for thiophenecarboxamide derivatives?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C–S vs. C–O in thiophene vs. furan analogs) arise from:

- Crystallographic refinement : Ensure H-atoms are positioned via Fourier maps (not idealized), reducing model bias .

- Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to account for dynamic disorder in nitro groups.

- Comparative studies : Benchmark against homologs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to validate deviations .

Q. Q5. What strategies mitigate challenges in analyzing non-classical hydrogen bonding and supramolecular interactions in this compound?

Methodological Answer: Weak interactions (C–H⋯O/S) dominate packing, complicating crystallographic interpretation:

- Hirshfeld surface analysis : Quantify interaction types (e.g., O/S contacts) and visualize via CrystalExplorer.

- Graph-set notation : Classify motifs (e.g., S(6) rings from intramolecular H-bonds) to map supramolecular architecture .

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to compare theoretical vs. experimental bond lengths .

Q. Q6. How can researchers design experiments to evaluate the compound’s potential as a broad-spectrum insect repellent?

Methodological Answer:

- Volatility testing : Measure vapor pressure (VP) via gas chromatography (GC) and boiling point (BP) to assess airborne efficacy .

- Behavioral assays : Use olfactometers to test mosquito (e.g., Aedes aegypti) attraction inhibition.

- Species selectivity : Compare IC values across Diptera (mosquitoes) and Hymenoptera (bees) to minimize ecological impact .

Methodological & Theoretical Frameworks

Q. Q7. How should researchers integrate computational modeling with experimental data to predict pharmacological properties?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model ligand binding to Orco subunits (e.g., Cqui\Orco) .

- MD simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (GROMACS, CHARMM36 force field).

- ADMET profiling : Predict toxicity (e.g., ProTox-II) and bioavailability (SwissADME) to prioritize analogs .

Q. Q8. What theoretical frameworks guide the development of novel carboxamide-based therapeutics?

Methodological Answer:

- Bioisosteric replacement : Substitute thiophene with furan/pyrole to modulate electronic properties.

- Pharmacophore mapping : Identify critical features (e.g., nitro group, planar carboxamide) for target engagement .

- Retrosynthetic analysis : Prioritize scalable routes (e.g., one-pot coupling) using tools like Synthia™.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.